1-Fluoro-3-nitro-5-(trifluoromethyl)benzene

Nucleophilic aromatic substitution Fluorodenitration Leaving group selectivity

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (synonym: 3-fluoro-5-nitrobenzotrifluoride) is a tri-substituted aromatic building block bearing fluorine, nitro, and trifluoromethyl groups on a benzene ring at the 1-, 3-, and 5-positions, respectively. With molecular formula C₇H₃F₄NO₂ and molecular weight 209.10 g·mol⁻¹, it exists as a clear pale-yellow oily liquid at ambient temperature (predicted boiling point 180.5 °C, predicted density 1.504 g·cm⁻³) and is soluble in chloroform and methanol.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 454-73-9
Cat. No. B042245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-nitro-5-(trifluoromethyl)benzene
CAS454-73-9
Synonyms1-Fluoro-3-nitro-5-(trifluoromethyl)benzene;  1-Fluoro-3-nitrobenzotrifluoride;  α,α,α,3-Tetrafluoro-5-nitrotoluene; 
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F
InChIInChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H
InChIKeyRKLBCPTURHSIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS 454-73-9): Core Identity and Procurement Positioning


1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (synonym: 3-fluoro-5-nitrobenzotrifluoride) is a tri-substituted aromatic building block bearing fluorine, nitro, and trifluoromethyl groups on a benzene ring at the 1-, 3-, and 5-positions, respectively [1]. With molecular formula C₇H₃F₄NO₂ and molecular weight 209.10 g·mol⁻¹, it exists as a clear pale-yellow oily liquid at ambient temperature (predicted boiling point 180.5 °C, predicted density 1.504 g·cm⁻³) and is soluble in chloroform and methanol . Its substitution pattern—meta-nitro relative to fluorine and meta-trifluoromethyl relative to fluorine—creates a distinctive electronic landscape that governs its reactivity in nucleophilic aromatic substitution (SNAr) and positions it as a versatile intermediate for medicinal chemistry and radiochemical applications [2].

Why Generic Substitution Fails for 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (454-73-9)


In-class aromatic building blocks sharing the 3-nitro-5-(trifluoromethyl)benzene core but differing at the 1-position halogen—specifically the chloro (CAS 401-93-4) and bromo (CAS 630125-49-4) analogs—cannot be treated as interchangeable with the fluoro derivative. The fluorine atom at position 1 confers a unique combination of minimal steric bulk (van der Waals radius F = 1.47 Å vs. Cl = 1.75 Å, Br = 1.85 Å), maximal electronegativity, and dual behavior as both a leaving group in SNAr and a non-leaving ¹⁸F isotopic label for positron emission tomography (PET) [1]. Furthermore, the meta relationship between the fluorine and nitro group means that SNAr activation at the fluorine-bearing carbon proceeds via general ring electron-deficiency rather than direct ortho/para nitro-activation, yielding a reactivity profile distinct from ortho-nitro regioisomers such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS 367-86-2) [2]. Substituting any of these comparators—dinitro, chloro, bromo, or regioisomeric fluoro—alters reaction selectivity, yield, or downstream functionalization options in ways that the quantitative evidence below makes explicit [3].

Quantitative Differentiation Evidence for 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene vs. Closest Analogs


Selective Mono-Fluorodenitration: Tuning Nitro vs. Fluoro Displacement in 3-Fluoro-5-nitrobenzotrifluoride vs. 3,5-Dinitrobenzotrifluoride

In competitive reactions with aryloxide and arylthioxide nucleophiles (K₂CO₃, DMF, 40–95 °C), 3-fluoro-5-nitrobenzotrifluoride (target) exhibits tunable displacement selectivity between the fluorine atom and the nitro group, whereas 3,5-dinitrobenzotrifluoride presents two chemically equivalent nitro leaving groups that compete without fluorine-based discrimination [1]. The relative rate constants k(NO₂)/k(F) for the target compound vary systematically with nucleophile basicity and temperature: higher basicity nucleophiles favor nitro displacement, while lower basicity and elevated temperature shift selectivity toward fluorine displacement. This entropy-controlled isokinetic behaviour (isokinetic temperature below the experimental range of 40–95 °C) allows synthetic chemists to steer product distribution through reaction condition selection—a level of control unavailable with the symmetrical dinitro precursor [1]. Additionally, the preparative-scale patent CN100344605C reports yields of up to 89% for the fluorodenitration of 3,5-dinitrobenzotrifluoride to the target compound using KF/CsF in aprotic polar solvents (DMF, DMSO, DMAc; 50–250 °C) with quaternary ammonium salt phase-transfer catalysts, demonstrating the feasibility of selective mono-fluorination at scale [2].

Nucleophilic aromatic substitution Fluorodenitration Leaving group selectivity

Fluorine as a Superior Leaving Group in SNAr: Class-Level Reactivity Advantage over Chloro and Bromo Analogs

The Vlasov (2003) review systematically generalizes comparative activities of fluorine, chlorine, and the nitro group in aromatic nucleophilic substitution [1]. Across activated aromatic systems, fluoride ranks as the most labile halide leaving group in SNAr, with relative rates following the order F ≫ Cl > Br > I when the ring is sufficiently activated by electron-withdrawing substituents. This counterintuitive ranking—inverting the typical aliphatic nucleophilic substitution order—arises because the rate-determining step in SNAr is addition of the nucleophile to form the Meisenheimer σ-complex, where the highly electronegative fluorine stabilizes the negative charge more effectively than chlorine or bromine [1]. For the target compound 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, the combined electron withdrawal of the meta-nitro and meta-trifluoromethyl groups (Hammett σₘ = 0.71 and 0.43, respectively) generates sufficient ring activation for fluorine to function as an effective leaving group, while the chloro analog (CAS 401-93-4, MW 225.55) and bromo analog (CAS 630125-49-4, MW 270.01) exhibit progressively slower SNAr rates and introduce greater steric bulk [2]. In practical terms, the fluoro derivative enables milder reaction conditions (lower temperature, shorter time) or higher conversion for the same nucleophile relative to the chloro and bromo counterparts—though direct kinetic data for this specific substrate series remain limited in the open literature, necessitating this class-level inference [1].

SNAr kinetics Leaving group ability Halogen comparison

High-Yield SNAr Performance in Pharmaceutically Relevant Systems: 93% Yield in Amination

In a published medicinal chemistry program targeting androgen receptor modulators, 1-fluoro-3-nitro-5-(trifluoromethyl)benzene underwent SNAr reaction with an amine nucleophile in the presence of K₃PO₄ in DMA at 100 °C to afford the coupled product in 93% isolated yield [1]. This transformation was part of a multi-step sequence leading to bicalutamide analogs, where the fluorinated aromatic A-ring bearing both a nitro and trifluoromethyl substituent was critical for biological activity [1][2]. Under identical conditions in the same study, the analogous reaction with 1,3-difluoro-5-nitrobenzene (a comparator lacking the trifluoromethyl group) gave 95% yield, demonstrating that the trifluoromethyl substituent does not impair SNAr reactivity at the fluorine-bearing position despite its additional steric and electronic demands [1]. While a direct head-to-head comparison with the chloro or bromo analog under exactly these conditions is not available in this publication, the 93% yield establishes a performance benchmark for the fluoro derivative in a pharmaceutically validated reaction manifold that procurement decisions can reference [1].

SNAr amination Synthetic methodology Androgen receptor modulators

¹⁸F Radiolabeling Capability: Isotopic Fluorine as a Unique PET Tracer Enablement Feature

The fluorine atom at position 1 of the target compound enables direct ¹⁸F isotopic labeling—a capability that the chloro (CAS 401-93-4) and bromo (CAS 630125-49-4) analogs structurally cannot provide. Mishani and co-workers demonstrated that reaction of no-carrier-added [¹⁸F]fluoride with 3,5-dinitrobenzotrifluoride (the dinitro precursor) yields 3-[¹⁸F]fluoro-5-nitrobenzotrifluoride in 70% radiochemical yield, which after nitro reduction (Raney nickel, hydrazine hydrate, 70% yield) and bis-alkylation on basic alumina (50% yield) affords the PET radioligand [¹⁸F]FTFMPP in 98% radiochemical purity with a specific activity of 100 GBq·μmol⁻¹ [1]. The binding affinity of the fluorinated ligand (FTFMPP, Kᵢ = 80–100 nM) was comparable to the non-fluorinated parent TFMPP (Kᵢ = 160–180 nM), confirming that fluorine introduction does not compromise target engagement [1]. For comparison, the analogous ¹⁸F-incorporation into 3,5-dinitrobenzotrifluoride via fluorodenitration proceeds in 70% yield, whereas the chloro analog would require halogen-exchange radiolabeling strategies that typically afford lower specific activities and are less general [1][2].

PET radiochemistry ¹⁸F labeling Fluorodenitration Molecular imaging

LogP and Molecular Weight Profile: Physicochemical Differentiation from Chloro and Bromo Analogs for Drug Design

The target compound exhibits a computed LogP of 3.27590 (XLogP3-AA = 2.7) and a molecular weight of 209.10 g·mol⁻¹ [1]. In comparison, the direct chloro analog 1-chloro-3-nitro-5-(trifluoromethyl)benzene (CAS 401-93-4) has MW 225.55 g·mol⁻¹ (+7.9%), and the bromo analog (CAS 630125-49-4) has MW 270.01 g·mol⁻¹ (+29.2%) . In medicinal chemistry, the trifluoromethyl group is well-established as a lipophilicity-enhancing bioisostere (Hansch π ≈ 0.88), while fluorine serves as a moderate electron-withdrawing substituent with minimal steric perturbation (van der Waals volume F = 5.8 ų vs. Cl = 12.0 ų, Br = 15.1 ų) [2]. The combination in the target compound (F + CF₃) provides a balanced electronic and steric profile that fits within typical drug-like property space (MW < 300, LogP 2–4 for fragment-like building blocks), whereas the bromo analog's higher MW and the chloro analog's larger steric footprint may push derived compounds beyond desirable physicochemical boundaries earlier in lead optimization [2]. The antimycobacterial SAR by Pais et al. (2024) corroborates this principle at the functional level: among N-alkyl nitrobenzamide derivatives, the 3-nitro-5-trifluoromethyl series showed optimal activity (MIC = 16 ng·mL⁻¹) specifically for compounds with intermediate lipophilicities, demonstrating that the physicochemical window accessible from this fluorinated building block is biologically relevant [3].

Lipophilicity Physicochemical properties Drug-likeness Molecular weight

Regioisomeric Differentiation: Meta-Nitro vs. Ortho-Nitro Substitution Pattern Governs SNAr Activation Mode

The substitution pattern of the target compound (1-fluoro-3-nitro-5-trifluoromethyl) places the nitro group meta to the fluorine, whereas the commercially available regioisomer 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS 367-86-2) places the nitro group ortho to fluorine and the trifluoromethyl group para to fluorine [1]. This regioisomeric difference has profound consequences for SNAr reactivity: in the ortho-nitro isomer, the nitro group directly stabilizes the Meisenheimer σ-complex at the fluorine-bearing carbon through conjugation, making the fluorine highly activated for nucleophilic displacement. In the target compound (meta-nitro), this direct resonance activation is absent; instead, ring activation operates through the cumulative inductive electron withdrawal of both the nitro (σₘ = 0.71) and trifluoromethyl (σₘ = 0.43) groups [2]. The practical outcome is that the target compound offers a milder, more chemoselective SNAr profile—fluorine displacement occurs but under conditions where the ortho-nitro isomer might undergo competing side reactions or over-activation. In the synthesis of androgen receptor ligands, Varchi et al. (2012) specifically employed the 3-nitro-5-trifluoromethyl substitution pattern (derivable from the target compound after SNAr and nitro reduction) because this arrangement places the electron-withdrawing groups in the correct spatial orientation for androgen receptor binding, whereas the ortho-nitro regioisomer would orient substituents differently and potentially abolish activity [3].

Regiochemistry SNAr activation Positional isomer Ortho vs. meta nitro

High-Value Application Scenarios for 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (454-73-9) Based on Verified Evidence


Androgen Receptor Modulator Synthesis: Bicalutamide Analog Development

The target compound serves as a validated building block for constructing the electron-deficient aromatic A-ring of nonsteroidal androgen receptor (AR) ligands. In the bicalutamide analog series reported by Varchi et al. (2012, ACS Med. Chem. Lett.), the 3-nitro-5-trifluoromethylphenyl moiety—directly accessible from 454-73-9 via SNAr amination (93% yield) and subsequent nitro reduction—was critical for AR antagonism [1][2]. The meta-nitro-fluoro arrangement ensures that after SNAr at the fluorine position and reduction of the nitro group to an amine, the resulting aniline is correctly positioned for further acylation or cyclization to access the bioactive conformation. The chloro and bromo analogs would proceed through slower SNAr and introduce heavier atoms at the site of nucleophile attachment, altering the steric and electronic profile of the final ligand .

¹⁸F PET Tracer Development: Fluorodenitration Route to Radiolabeled Aromatic Intermediates

The fluorine atom at position 1 of 454-73-9 enables direct no-carrier-added ¹⁸F labeling via fluorodenitration of 3,5-dinitrobenzotrifluoride, as demonstrated by Mishani et al. (1996, J. Nucl. Med.) who obtained 3-[¹⁸F]fluoro-5-nitrobenzotrifluoride in 70% radiochemical yield and subsequently converted it to the serotonin receptor PET tracer [¹⁸F]FTFMPP with 98% radiochemical purity and 100 GBq·μmol⁻¹ specific activity [1]. The non-radioactive target compound (454-73-9) is the authentic reference standard required for HPLC co-injection, metabolite identification, and specific activity calibration in any PET tracer development program that uses this fluorodenitration strategy. Neither the chloro nor bromo analog can fulfill this role, as they cannot undergo direct ¹⁸F isotopic exchange [1].

Antitubercular Drug Discovery: 3-Nitro-5-trifluoromethyl Pharmacophore Exploration

Pais et al. (2024, Pharmaceuticals) identified the 3-nitro-5-trifluoromethyl substitution pattern as one of the two most active pharmacophoric motifs in a series of N-alkyl nitrobenzamides targeting DprE1 in Mycobacterium tuberculosis, with MIC values as low as 16 ng·mL⁻¹ against Mtb in vitro [1]. The target compound 454-73-9, after reduction of the nitro group to the corresponding aniline and subsequent amidation with appropriate carboxylic acids, directly furnishes this validated pharmacophore. The antimycobacterial SAR established that within the 3-nitro-5-trifluoromethyl series, derivatives with intermediate lipophilicity (LogD ~2–4) showed optimal activity—a property window accessible from the fluoro building block due to its favorable starting LogP of 3.28 and low molecular weight (209.10) [1][2]. The chloro analog's higher lipophilicity (predicted LogP ~3.9 based on Hansch π(Cl) = 0.71) may push derived amides beyond the optimal lipophilicity range without additional polar functionality [2].

Sequential Orthogonal Functionalization: F-Displacement Followed by NO₂ Reduction or Vice Versa

The Vlasov and Khalfina (2000, J. Phys. Org. Chem.) competitive kinetics study demonstrated that the selectivity between fluorine displacement and nitro displacement in 3-fluoro-5-nitrobenzotrifluoride can be controlled by choice of nucleophile and temperature: lower-basicity nucleophiles at elevated temperatures favor F-displacement, while higher-basicity nucleophiles favor NO₂-displacement [1]. This enables sequential orthogonal diversification: for example, first displace the fluorine with a primary amine at 100 °C (93% yield, as in [2]), then reduce the remaining nitro group; or first displace the nitro group with a thiophenolate, retaining the fluorine for a subsequent SNAr or for its metabolic stability benefits in the final target molecule. The symmetrical dinitro precursor (3,5-dinitrobenzotrifluoride) cannot offer this sequential orthogonality because both leaving groups are chemically identical [1].

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